molecular formula C9H13NO3S B1360015 5-(Ethylsulfonyl)-2-methoxyaniline CAS No. 5339-62-8

5-(Ethylsulfonyl)-2-methoxyaniline

Cat. No. B1360015
Key on ui cas rn: 5339-62-8
M. Wt: 215.27 g/mol
InChI Key: XDLWNEUYUGKDTC-UHFFFAOYSA-N
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Patent
US07189712B2

Procedure details

A solution of 5-(ethylsulfonyl)-2-methoxyaniline (15.6 g, 72.5 mmol) in dichloromethane (100 mL) was added dropwise over 1 h to a stirred solution of thiophosgene (9 g, 78.0 mmol) in dichloromethane (300 mL) at RT. After the addition was complete, the reaction was stirred for 2 h. Subsequently, saturated aqueous sodium bicarbonate (200 mL) was added, and the reaction was stirred for an additional 1 h. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (18.6 g, 72.4 mmol) as a tan solid. 1H NMR (400 MHz, d6-DMSO): δ 7.78 (dd, J1=2.2, J2=8.8, 1H), 7.71 (d, J=2.2, 1H), 7.35 (d, J=8.8, 1H), 3.95 (s, 3H), 3.22 (q, J=7.4, 2H), 1.02 (t, J=7.3, 3H).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9]([O:13][CH3:14])=[C:10]([CH:12]=1)[NH2:11])(=[O:5])=[O:4])[CH3:2].[C:15](Cl)(Cl)=[S:16].C(=O)(O)[O-].[Na+]>ClCCl>[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9]([O:13][CH3:14])=[C:10]([N:11]=[C:15]=[S:16])[CH:12]=1)(=[O:5])=[O:4])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)S(=O)(=O)C=1C=CC(=C(N)C1)OC
Name
Quantity
9 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72.4 mmol
AMOUNT: MASS 18.6 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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